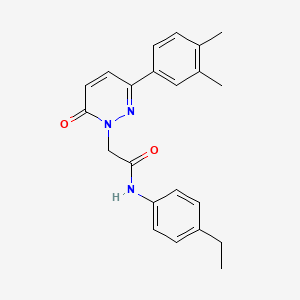![molecular formula C20H27N7OS B14873240 2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone](/img/structure/B14873240.png)
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolotriazine core, ethylamino groups, and a tert-butylphenyl ethanone moiety
Preparation Methods
The synthesis of 2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone involves multiple steps, including the formation of the triazolotriazine core and subsequent functionalization. The synthetic route typically begins with the preparation of the triazolotriazine core through cyclization reactions involving appropriate precursors. The ethylamino groups are introduced via nucleophilic substitution reactions, and the final step involves the attachment of the tert-butylphenyl ethanone moiety through thiol-ene click chemistry or other suitable methods. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino groups or the triazolotriazine core, leading to the formation of substituted derivatives.
Addition: The compound can undergo addition reactions with various reagents, such as halogens or acids, to form addition products.
Scientific Research Applications
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Comparison with Similar Compounds
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone can be compared with other similar compounds, such as:
Triazolotriazines: Compounds with a similar triazolotriazine core but different substituents. These compounds may exhibit similar chemical reactivity but differ in their biological activity and applications.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms. The presence of the thioether group in the compound contributes to its unique chemical properties.
Phenyl ethanones: Compounds with a phenyl group attached to an ethanone moiety. The tert-butylphenyl ethanone group in the compound influences its chemical and biological behavior.
Properties
Molecular Formula |
C20H27N7OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C20H27N7OS/c1-6-21-16-23-17(22-7-2)27-18(24-16)25-26-19(27)29-12-15(28)13-8-10-14(11-9-13)20(3,4)5/h8-11H,6-7,12H2,1-5H3,(H2,21,22,23,24,25) |
InChI Key |
LNLZJIMDWSSXEB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B14873157.png)
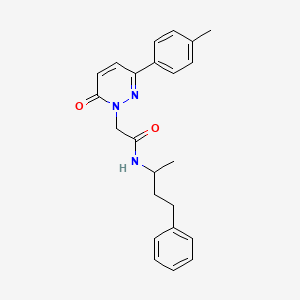
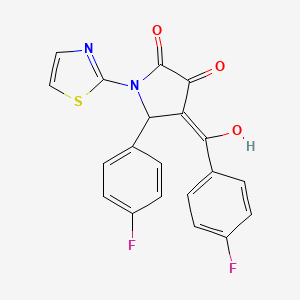
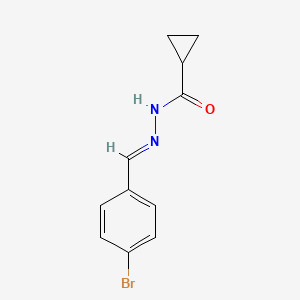
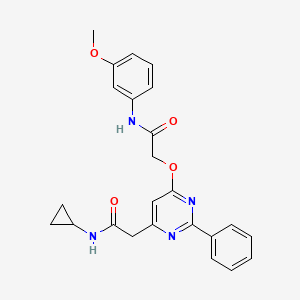
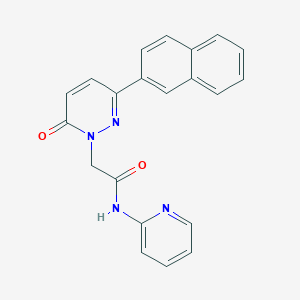
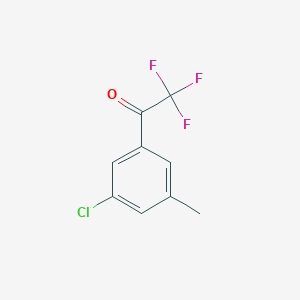
![1-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B14873207.png)
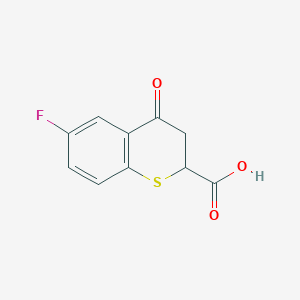
![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)
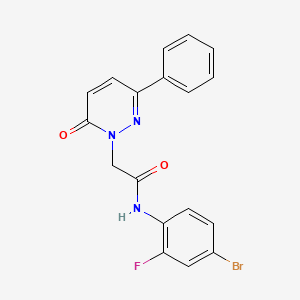

![3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
